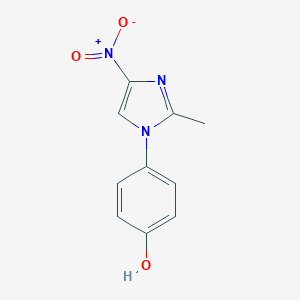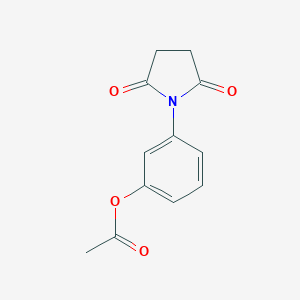![molecular formula C17H19N3O3 B377459 N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B377459.png)
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The furan ring, a five-membered aromatic ring containing one oxygen atom, is a key structural component that imparts unique properties to the compound .
Métodos De Preparación
The synthesis of N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by further reactions to introduce the benzamide moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide involves its interaction with various molecular targets. The compound can chelate metal ions through its hydrazone and furan moieties, forming stable complexes that can interfere with biological processes. The azomethine nitrogen and furanyl oxygen are key sites for binding to metal ions, which can enhance its biological activity .
Comparación Con Compuestos Similares
Similar compounds include other furan derivatives and hydrazone-containing molecules. For example:
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar in structure but contains a hydroxyl group on the benzene ring.
Furan-2-carbaldehyde hydrazone: Lacks the benzamide moiety but shares the furan and hydrazone components.
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide is unique due to its specific combination of the furan ring, hydrazone linkage, and benzamide moiety, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H19N3O3 |
|---|---|
Peso molecular |
313.35g/mol |
Nombre IUPAC |
N-[1-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)15(19-16(21)13-7-4-3-5-8-13)17(22)20-18-11-14-9-6-10-23-14/h3-12,15H,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
Clave InChI |
NLHVCVYAVGNEMV-WOJGMQOQSA-N |
SMILES |
CC(C)C(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
SMILES isomérico |
CC(C)C(C(=O)N/N=C/C1=CC=CO1)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)C(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-Chloro-4-[3-chloro-4-({5-nitro-2,1,3-benzoxadiazol-4-yl}amino)benzyl]anilino}-5-nitro-2,1,3-benzoxadiazole](/img/structure/B377382.png)
![3-allyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377384.png)

![3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B377390.png)
![N'-(11H-indeno[1,2-b]quinoxalin-11-ylidene)acetohydrazide](/img/structure/B377392.png)
![ethyl 5-(acetyloxy)-2-[({[5-(acetyloxy)-6-bromo-3-(ethoxycarbonyl)-1-methyl-1H-indol-2-yl]methyl}anilino)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate](/img/structure/B377393.png)
![4-Bromo-2-({[5-bromo-2-(2,6-dimethylanilino)-1-benzofuran-4-yl]imino}methyl)phenol](/img/structure/B377394.png)
![5-[2-Chloro-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377396.png)
![N-[5-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B377397.png)

![1-(4-chlorophenyl)-4-[[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]amino]-5,5-dimethylimidazole-2-thione](/img/structure/B377399.png)
![4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-1-(3-chlorophenyl)-5,5-dimethylimidazole-2-thione](/img/structure/B377401.png)
